
VT02956 safety and toxicity profile in preclinical
models

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: VT02956

Cat. No.: B10861315 Get Quote

VT02956: A Technical Overview of Preclinical
Data
For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes publicly available preclinical data for VT02956. A

comprehensive search of scientific literature and public databases did not yield specific

quantitative safety and toxicity data (e.g., LD50, NOAEL) from in vivo preclinical studies. This

information is often proprietary and may not be publicly disclosed.

Introduction
VT02956 is a potent and selective small molecule inhibitor of the Large Tumor Suppressor

Kinases 1 and 2 (LATS1/2), key components of the Hippo signaling pathway.[1] Developed by

Vivace Therapeutics, VT02956 has emerged as a promising therapeutic candidate for Estrogen

Receptor-positive (ER+) breast cancer by targeting a novel mechanism to suppress tumor

growth.[2][3][4][5] This technical guide provides a detailed overview of the publicly available

preclinical data on VT02956, with a focus on its mechanism of action, in vitro pharmacology,

and the experimental protocols used in its initial characterization.

Mechanism of Action: Targeting the Hippo Signaling
Pathway
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VT02956 exerts its anti-tumor effects by modulating the Hippo signaling pathway, a critical

regulator of organ size, cell proliferation, and apoptosis.[2] In many cancers, this pathway is

dysregulated, leading to uncontrolled cell growth.

The canonical Hippo pathway involves a kinase cascade where LATS1/2 phosphorylate and

inactivate the transcriptional co-activators Yes-associated protein (YAP) and its paralog,

transcriptional co-activator with PDZ-binding motif (TAZ).[5][6] Phosphorylated YAP/TAZ are

sequestered in the cytoplasm and targeted for degradation.

VT02956 inhibits LATS1/2, preventing the phosphorylation of YAP/TAZ.[7] This leads to the

dephosphorylation and subsequent translocation of YAP/TAZ into the nucleus. In the nucleus,

YAP/TAZ associate with TEAD transcription factors to regulate gene expression. In the context

of ER+ breast cancer, the activation of the YAP/TAZ-TEAD complex leads to the recruitment of

the NCOR2/SMRT repressor complex to the super-enhancer of the ESR1 gene, which encodes

for the Estrogen Receptor alpha (ERα).[2][5] This results in the transcriptional repression of

ESR1, leading to reduced ERα levels and the inhibition of ER+ breast cancer cell growth.[2][3]

[4][5]
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VT02956 inhibits LATS1/2, leading to ESR1 repression.
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In Vitro Pharmacology and Efficacy
The primary preclinical evaluation of VT02956 has been conducted through in vitro assays to

determine its potency against its target kinases and its efficacy in cell-based models of ER+

breast cancer.

Potency and Selectivity
VT02956 is a highly potent inhibitor of both LATS1 and LATS2 kinases. The in vitro IC50 values

are summarized in the table below.

Target IC50 (nM)

LATS1 0.76

LATS2 0.52

Data from in vitro kinase assays.[7]

An inactive analogue, VT02484, which is structurally related to VT02956, showed no inhibitory

activity towards LATS kinases and is often used as a negative control in experiments.[7]

Kinome profiling has indicated that LATS1/2 are among the primary targets of VT02956, along

with the closely related NDR1/2 kinases.[7]

Efficacy in ER+ Breast Cancer Models
VT02956 has demonstrated significant anti-proliferative effects in various in vitro models of

ER+ breast cancer:

Inhibition of Cell Growth: VT02956 inhibits the growth of ER+ breast cancer cell lines.[2][3][4]

[5]

Activity in Patient-Derived Organoids: The compound has been shown to inhibit the growth of

patient-derived tumor organoids from ER+ breast cancers.[2][3][4][5]

Downregulation of ERα: Treatment with VT02956 leads to a dose-dependent reduction in

ERα protein levels in ER+ breast cancer cell lines.[7]
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Experimental Protocols
Detailed methodologies for the key in vitro experiments are crucial for the interpretation of the

preclinical data.

In Vitro LATS Kinase Activity Assay
Objective: To determine the in vitro potency of VT02956 in inhibiting LATS1 and LATS2 kinase

activity.

Methodology:

Recombinant LATS1 or LATS2 kinase is incubated with a specific substrate and ATP.

Increasing concentrations of VT02956 or the inactive analogue VT02484 are added to the

reaction mixture.

The kinase reaction is allowed to proceed for a defined period.

The level of substrate phosphorylation is quantified, typically using a luminescence-based

assay that measures the amount of ATP remaining in the reaction.

The IC50 value is calculated by plotting the percentage of kinase inhibition against the

concentration of the inhibitor.[7]

Cell Proliferation and Colony Formation Assays
Objective: To assess the effect of VT02956 on the growth of ER+ breast cancer cells.

Methodology:

ER+ breast cancer cell lines (e.g., MCF-7) are seeded in multi-well plates.

Cells are treated with varying concentrations of VT02956, VT02484 (as a negative control),

or a vehicle control (e.g., DMSO).

For proliferation assays, cell viability is measured at different time points (e.g., 4 days) using

methods such as cell counting or MTT/CellTiter-Glo assays.
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For colony formation assays, cells are treated for a longer duration (e.g., 9-14 days), after

which the cells are fixed and stained (e.g., with crystal violet) to visualize and quantify the

colonies formed.

Experimental Workflow Diagram
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Workflow for a typical in vitro cell proliferation assay.
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Preclinical Safety and Toxicity Profile
A comprehensive search of publicly available scientific literature and regulatory databases did

not yield any specific in vivo safety and toxicity data for VT02956. Key preclinical safety

parameters that are not publicly available include:

Acute Toxicity (LD50): The single dose of the substance that causes the death of 50% of an

animal population.

No-Observed-Adverse-Effect Level (NOAEL): The highest dose of a substance at which

there are no statistically or biologically significant increases in the frequency or severity of

any adverse effects.

Repeat-Dose Toxicity Studies: Studies to characterize the toxicological profile of a substance

following repeated administration over a period of time.

Safety Pharmacology Studies: Studies to investigate the potential undesirable

pharmacodynamic effects of a substance on physiological functions in relation to exposure in

the therapeutic range and above.

It is standard practice in the pharmaceutical industry for detailed preclinical safety and toxicity

data to remain proprietary during the early stages of drug development. This information is

typically disclosed in regulatory filings (e.g., Investigational New Drug applications) and may be

published at later stages of clinical development.

Conclusion
VT02956 is a potent LATS1/2 inhibitor with a well-defined mechanism of action in the context of

ER+ breast cancer. The available preclinical data strongly support its in vitro efficacy in relevant

cancer models. However, the preclinical safety and toxicity profile of VT02956 in animal models

is not publicly documented. As VT02956 and other molecules targeting the Hippo pathway

advance through the drug development pipeline, it is anticipated that more comprehensive

preclinical and clinical data, including safety and toxicity findings, will become available.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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